molecular formula C23H25ClN2O3 B4921655 N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide

N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide

Cat. No. B4921655
M. Wt: 412.9 g/mol
InChI Key: RXPVTNMMNZNKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide, also known as CPP-115, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of GABA levels in the brain.

Mechanism of Action

N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide is a potent inhibitor of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide increases GABA levels in the brain, which can have a calming effect and alleviate symptoms of anxiety, depression, and epilepsy. N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide has also been shown to inhibit the dopamine transporter, which can reduce the rewarding effects of cocaine.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide has been shown to increase GABA levels in the brain, which can have a calming effect and alleviate symptoms of anxiety, depression, and epilepsy. It has also been shown to reduce the rewarding effects of cocaine by inhibiting the dopamine transporter. N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide has been well-tolerated in animal studies, and no significant adverse effects have been reported.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide has several advantages for lab experiments, including its high potency and specificity for GABA transaminase inhibition. It is also stable and can be easily synthesized in large quantities. However, N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide has limitations as well, including its poor solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide research. One area of interest is the potential use of N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide in the treatment of Angelman syndrome, a rare genetic disorder that affects the nervous system. Another area of interest is the potential use of N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide in combination with other drugs for the treatment of cocaine addiction. Additionally, further research is needed to determine the optimal dosing and administration of N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide for therapeutic use in humans.

Synthesis Methods

N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzylamine with 3-hydroxybenzoic acid to form 2-chlorobenzyl-3-hydroxybenzamide. This intermediate product is then reacted with N-(4-piperidinyl) cyclopropanecarboxamide to form N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide. The synthesis method has been optimized over time to improve the yield and purity of the final product.

Scientific Research Applications

N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have a calming effect and alleviate symptoms of anxiety, depression, and epilepsy. N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide has also been investigated as a potential treatment for cocaine addiction, as it can reduce the rewarding effects of cocaine by inhibiting the dopamine transporter. Additionally, N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide has been studied for its potential use in the treatment of Angelman syndrome, a rare genetic disorder that affects the nervous system.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3/c24-21-7-2-1-4-18(21)15-25-22(27)17-5-3-6-20(14-17)29-19-10-12-26(13-11-19)23(28)16-8-9-16/h1-7,14,16,19H,8-13,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPVTNMMNZNKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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